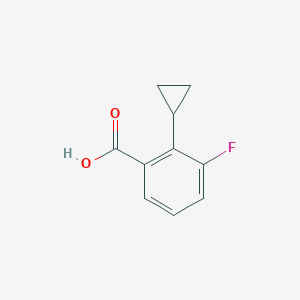

(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

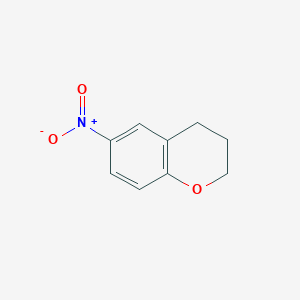

The compound “(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one” is a derivative of pyrrolidin-2-one, which is a five-membered lactam . Pyrrolidin-2-one derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidin-2-one ring, followed by the addition of the benzyl and ethoxycarbonyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidin-2-one ring provides a rigid, planar structure, while the benzyl and ethoxycarbonyl groups may add steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The lactam (pyrrolidin-2-one) ring might be involved in reactions such as ring-opening, while the benzyl and ethoxycarbonyl groups could participate in a variety of reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present and their arrangement .Applications De Recherche Scientifique

Synthesis and Neuroleptic Activity

One of the notable applications of compounds related to (S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one is in the synthesis of potential neuroleptics. For example, the synthesis of benzamides of N,N-disubstituted ethylenediamines, including 1-substituted 2-(aminomethyl)pyrrolidines, has been explored. These compounds have been evaluated for inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity, indicating potential applications in the treatment of psychosis (Iwanami et al., 1981).

Molecular Modeling with Nootropic Drugs

The compound has been studied for its interaction in molecular modeling, particularly with beta-cyclodextrin, showing the potential of forming stable complexes. This is relevant for the development of nootropic drugs, as these interactions are crucial in drug design (Amato et al., 1992).

Synthesis of N-Substituted Pyrrolin-2-ones

The compound has also been used in the synthesis of N-substituted pyrrolin-2-ones. This is significant for the creation of microcolin analogues, indicating its role in the synthesis of novel compounds with potential biological activities (Mattern, 1996).

Antimicrobial Activity Studies

Studies have explored the reactions of ethoxycarbonylpyrrolidine-2,3-diones with various agents to synthesize compounds with potential antimicrobial activity. This indicates its role in developing new antimicrobial agents (Gein et al., 2005).

Cytotoxic Evaluation in Cancer Research

Research has been conducted on the synthesis of alkylidene-γ-lactones and lactams, including derivatives of pyrrolidin-2-ones, for cytotoxic evaluation against leukemia cells. This highlights its potential application in cancer research and therapy (Janecki et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

ethyl (2S)-1-benzyl-5-oxopyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-9-13(16)15(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKAKRTUAZYHIS-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)N1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC(=O)N1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-1-Benzyl-5-ethoxycarbonylpyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2949803.png)

![[(1R,2R,4R)-5,5-Difluoro-2-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2949808.png)

![4-chloro-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2949811.png)

![4-ethoxy-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2949812.png)

![5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2949816.png)

![3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2949819.png)

![1-Diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2949820.png)